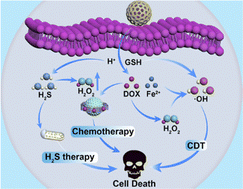A tetrasulfide bond-bridged mesoporous organosilica-based nanoplatform for triple-enhanced chemodynamic therapy combined with chemotherapy and H2S therapy†
Journal of Materials Chemistry B Pub Date: 2023-10-25 DOI: 10.1039/D3TB02147E
Abstract
The high glutathione (GSH) concentration and insufficient H2O2 content in tumor cells strongly constrict the efficacy of Fenton reaction-based chemodynamic therapy (CDT). Despite numerous efforts, it still remains a formidable challenge for achieving satisfactory efficacy using CDT alone. Herein, an intelligent tetrasulfide bond-bridged mesoporous organosilica-based nanoplatform that integrates GSH-depletion, H2S generation, self-supplied H2O2, co-delivery of doxorubicin (DOX) and Fenton reagent Fe2+ is presented for synergistic triple-enhanced CDT/chemotherapy/H2S therapy. Because the tetrasulfide bond is sensitive to GSH, the nanoplatform can effectively consume GSH, leading to ROS accumulation and H2S generation in the GSH-overexpressed tumor microenvironment. Meanwhile, tetrasulfide bond-induced GSH-depletion triggers the degradation of nanoparticles and the release of DOX and Fe2+. Immediately, Fe2+ catalyzes endogenous H2O2 to highly toxic hydroxyl radicals (˙OH) for CDT, and H2S induces mitochondria injury and causes energy deficiency. Of note, H2S can also decrease the decomposition of H2O2 to augment CDT by downregulating catalase. DOX elicits chemotherapy and promotes H2O2 production to provide a sufficient substrate for enhanced CDT. Importantly, the GSH depletion significantly weakens the scavenging effect on the produced ˙OH, guaranteeing the enhanced and highly efficient CDT. Based on the synergistic effect of triple-augmented CDT, H2S therapy and DOX-mediated chemotherapy, the treatment with this nanoplatform gives rise to a superior antitumor outcome.


Recommended Literature
- [1] Dendrimer modified magnetic iron oxide nanoparticle/DNA/PEI ternary magnetoplexes: a novel strategy for magnetofection
- [2] Tricyclanos: conformationally constrained nucleoside analogues with a new heterotricycle obtained from a d-ribofuranose unit†
- [3] One-pot synthesis of corolla-shaped gold nanostructures with (110) planes†
- [4] Improvement of electrochemical performance of rechargeable lithium–selenium batteries by inserting a free-standing carbon interlayer†
- [5] Reply to the ‘Comment on “Fluorimetric sensing of ATP in water by an imidazolium hydrazone based sensor”’ by S. Farshbaf and P. Anzenbacher Jr., Chem. Commun., 2019, 55, 1770
- [6] Direct ocean capture: the emergence of electrochemical processes for oceanic carbon removal
- [7] The detrimental influence of bacteria (E. coli, Shigella and Salmonella) on the degradation of organic compounds (and vice versa) in TiO2 photocatalysis and near-neutral photo-Fenton processes under simulated solar light
- [8] Metallic anodes for next generation secondary batteries
- [9] Outstanding Reviewers for Nanoscale in 2020
- [10] Stepwise N–H bond formation from N2-derived iron nitride, imide and amide intermediates to ammonia†

Journal Name:Journal of Materials Chemistry B
Research Products
-
CAS no.: 112695-98-4
-
CAS no.: 16742-48-6
-
BenzoBthiophene-7-carbaldehyde
CAS no.: 10134-91-5
-
CAS no.: 151055-86-6









